(1S,2S)-N-Boc-1-amino-2-indanol
Overview
Description
“(1S,2S)-N-Boc-1-amino-2-indanol” is a chiral compound. It has the empirical formula C14H19NO3 and a molecular weight of 249.31 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate . The InChI key is ROUONLKDWVQKNB-RYUDHWBXSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in my web search results .Scientific Research Applications
Synthesis of Conformationally Distinct Amino Acids
(Tressler & Zondlo, 2014) discuss the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, including their Boc-protected forms. The synthesis involves a key Mitsunobu reaction, leading to amino acids that exhibit distinct conformational preferences. These amino acids are useful in probes and medicinal chemistry due to their sensitive detection by 19F NMR.
Role in Asymmetric Synthesis
The work by (Velho & Martins, 2020) highlights the versatility of chiral amino alcohols in organic chemistry, serving as chiral auxiliaries, ligands, and synthetic intermediates. The paper presents a synthesis route for enantiopure (1S,2R)-ephenamine, demonstrating the importance of such chiral auxiliaries in diastereoselective alkylations, which produce high-purity alcohols, ketones, and carboxylic acids.
Native Chemical Ligation
In the study by (Crich & Banerjee, 2007), the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine is described, enabling native chemical ligation at phenylalanine. This method is applicable in peptide synthesis, showcasing the utility of N-Boc protected amino acids in creating peptides with reactive side chains.
Use as Chiral Auxiliaries in Asymmetric Synthesis
The microreview by (Agami & Couty, 2004) discusses the use of 1,3-oxazolidines, derived from β-amino alcohols like (1S,2S)-N-Boc-1-amino-2-indanol, as chiral auxiliaries. These compounds are pivotal in the stereoselective transformation of adjacent prostereogenic bonds, illustrating their significant role in asymmetric synthesis.
Protection of Amines
The research by (Heydari, Khaksar, & Tajbakhsh, 2008) describes a protocol for the chemoselective mono-N-Boc protection of amines, which is crucial for the synthesis of complex organic molecules. This method highlights the importance of N-Boc-protected amino alcohols in organic synthesis due to their ability to undergo selective reactions without side products.
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as trans- (1s,2s)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol have been found to interact with phenylethanolamine n-methyltransferase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters and hormones, specifically norepinephrine and epinephrine .
Mode of Action
It’s worth noting that the interaction of similar compounds with their targets often involves binding to the active site of the enzyme or receptor, leading to changes in its conformation and activity .
Biochemical Pathways
Given the potential interaction with phenylethanolamine n-methyltransferase, it’s plausible that this compound could influence the biosynthesis of catecholamines, a group of hormones that includes epinephrine and norepinephrine .
Pharmacokinetics
A related compound, pt2977, has been studied, and it was found that attenuating the rate of glucuronidation improved exposure and reduced variability in patients
Result of Action
A study on a similar compound showed that isomeric oxazolidines were formed as a result of its interaction with symmetrical ketones . These oxazolidines were shown to decompose readily under the action of hydrazine .
Biochemical Analysis
Biochemical Properties
Chiral compounds like this are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific stereochemistry of the compound, which can influence its binding affinity and activity .
Cellular Effects
It’s plausible that it could influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s plausible that it could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that it could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
It’s plausible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUONLKDWVQKNB-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477605 | |
Record name | tert-butyl [(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438051-03-7 | |
Record name | tert-butyl [(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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